molecular formula C31H36N4O7S B14062489 N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine

N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine

Cat. No.: B14062489
M. Wt: 608.7 g/mol
InChI Key: DBQJWBHUGJYDIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is an organic compound commonly used in peptide synthesis. It serves as a protecting group for the amino terminus of arginine, stabilizing the amino acid during the synthesis process. This compound is particularly valuable in the field of biochemistry and molecular biology for its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine typically involves the reaction of N-Fmoc-L-Arginine with 4-Methoxy-2,3,6-Trimethylbenzenesulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Piperidine is commonly used for deprotection reactions.

    Solvents: Methanol and acetic acid are frequently used solvents.

    Catalysts: No specific catalysts are typically required for the reactions involving this compound.

Major Products Formed

The major products formed from these reactions include deprotected arginine derivatives and various substituted arginine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine involves its role as a protecting group. The Fmoc group protects the amino terminus of arginine, preventing unwanted reactions during peptide synthesis. The sulfonyl group provides additional stability to the molecule, ensuring that the arginine remains intact until the desired point in the synthesis process. The deprotection step, typically involving piperidine, removes the Fmoc group, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-(4-Methoxy-2,3,6-Trimethylbenzenesulfonyl)-L-Arginine is unique due to its specific combination of protecting groups, which provide both stability and ease of removal. This makes it particularly valuable in the synthesis of complex peptides and proteins, where precise control over the synthesis process is required.

Properties

Molecular Formula

C31H36N4O7S

Molecular Weight

608.7 g/mol

IUPAC Name

5-(diaminomethylideneamino)-2-[9H-fluoren-9-ylmethoxycarbonyl-(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid

InChI

InChI=1S/C31H36N4O7S/c1-18-16-27(41-4)19(2)20(3)28(18)43(39,40)35(26(29(36)37)14-9-15-34-30(32)33)31(38)42-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,36,37)(H4,32,33,34)

InChI Key

DBQJWBHUGJYDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1S(=O)(=O)N(C(CCCN=C(N)N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.